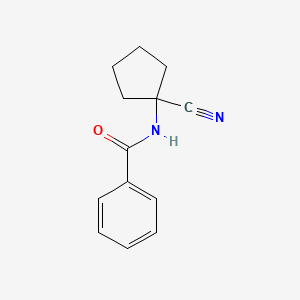

N-(1-氰基环戊基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-Cyanocyclopentyl)benzamide and its derivatives involves direct acylation reactions, showcasing a methodological approach towards creating complex molecules. One such derivative, involving cyano(naphthalen-1-yl)methyl benzamide, is synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as X-ray single crystallography. This analysis provides insight into the solid-state properties and hydrogen bonding interactions within the compound, laying the groundwork for understanding its chemical behavior (Younes et al., 2020).

Chemical Reactions and Properties

N-(1-Cyanocyclopentyl)benzamide derivatives have been studied for their colorimetric sensing of fluoride anions. A specific derivative exhibits a significant color transition in the presence of fluoride, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This property is crucial for developing sensitive chemical sensors (Younes et al., 2020).

Physical Properties Analysis

The synthesis and structural characterization of related compounds, such as N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, involve spectroscopic and microanalytical techniques. These studies contribute to our understanding of the physical properties of such compounds, including bond lengths and angles (Odame, Hosten, & Tshentu, 2020).

Chemical Properties Analysis

Research on the chemical properties of N-(1-Cyanocyclopentyl)benzamide derivatives includes investigations into their reactivity, such as the electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides for synthesizing complex polycyclic lactams. These studies highlight the compound's versatility in forming various chemical structures (Wang et al., 2014).

科学研究应用

抗菌活性

N-(1-氰基环戊基)苯甲酰胺:及其衍生物已因其潜在的抗菌特性而受到研究。 研究表明,这些化合物对革兰氏阳性和革兰氏阴性细菌都表现出中等至强的抗菌活性 。 随着抗生素耐药菌株的兴起对公共健康构成重大挑战,这在寻找新型抗生素方面尤为重要。

分子对接研究

分子对接方法用于预测分子与靶蛋白之间的相互作用。N-(1-氰基环戊基)苯甲酰胺衍生物已用于分子对接研究,以了解其与诸如 GlcN-6-P 合成酶等蛋白质的结合相互作用 。 这种应用对于药物设计和发现至关重要,有助于识别有希望的治疗候选药物。

药理活性

苯甲酰胺衍生物,包括N-(1-氰基环戊基)苯甲酰胺,以其广泛的药理活性而闻名。 由于其与天然活性生物分子的结构相似性,它们已被广泛研究用于各种临床状况中的化疗剂 。

金属螯合活性

一些苯甲酰胺化合物,可能包括N-(1-氰基环戊基)苯甲酰胺衍生物,已显示出有效的金属螯合活性 。 这种特性对于开发能够调节金属蛋白相互作用的药物很重要,这在金属超负荷疾病等疾病中是相关的。

新型化合物的合成

包括N-(1-氰基环戊基)苯甲酰胺在内的新型苯甲酰胺衍生物的合成是药物化学领域的研究热点。 这些化合物被合成并表征其潜在的治疗应用,重点是简单的结构和高效率 。

抗氧化特性

对苯甲酰胺衍生物的研究还包括对其抗氧化特性的评估。 抗氧化剂对于保护细胞免受氧化应激至关重要,氧化应激与各种疾病有关,包括癌症和神经退行性疾病 。

安全和危害

属性

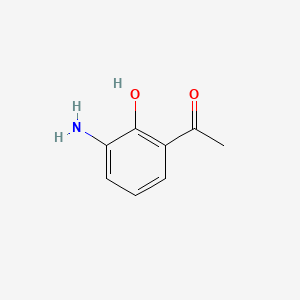

IUPAC Name |

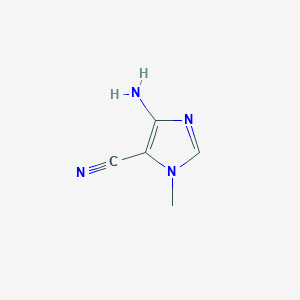

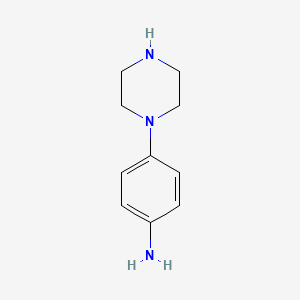

N-(1-cyanocyclopentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPJTMIVMQPYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)